3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
Description
Properties
IUPAC Name |
3-phenyl-6-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-7-4-11-21-13-18)24-12-10-16(14-24)15-27-20-9-8-19(22-23-20)17-5-2-1-3-6-17/h1-9,11,13,16H,10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQAKOJVXIPBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridine-3-Sulfonyl Chloride
Reaction Conditions :
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Reactants : Pyridine-3-sulfonic acid (1.0 equiv), PCl₅ (2.5 equiv).
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Solvent : Chlorobenzene or trifluoromethylbenzene.
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Temperature : 80–100°C, 4–6 hours.
The reaction mechanism involves nucleophilic attack by PCl₅ on the sulfonic acid group, followed by chloride displacement. Chlorobenzene enhances reaction control, preventing exothermic runaway observed in solvent-free systems.
Table 1: Solvent Impact on Pyridine-3-Sulfonyl Chloride Synthesis
| Solvent | Purity (%) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Chlorobenzene | 98.5 | 90 | None |
| Trifluoromethylbenzene | 97.8 | 88 | None |
| Toluene | 82.3 | 65 | Phosphorus oxides |
| Phosphorus oxychloride | 95.0 | 85 | Requires neutralization |
Sulfonylation of Pyrrolidine Derivative
The pyrrolidine intermediate, 1-(pyridine-3-sulfonyl)pyrrolidin-3-ylmethanol , is synthesized by reacting pyridine-3-sulfonyl chloride with pyrrolidin-3-ylmethanol.
Procedure :
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Deprotonation : Pyrrolidin-3-ylmethanol (1.2 equiv) is treated with NaH in THF at 0°C.
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Sulfonylation : Pyridine-3-sulfonyl chloride (1.0 equiv) is added dropwise, followed by stirring at 25°C for 12 hours.
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Workup : The mixture is partitioned between water and ethyl acetate, washed with brine, and concentrated.
Key Data :
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Yield : 78–84%.
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Purity : >95% (HPLC).
Coupling with 3-Phenyl-6-Hydroxypyridazine
The final step involves Mitsunobu coupling or nucleophilic aromatic substitution to attach the methoxy-pyrrolidine group to the pyridazine core.
Mitsunobu Protocol :
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Reactants : 3-Phenyl-6-hydroxypyridazine (1.0 equiv), 1-(pyridine-3-sulfonyl)pyrrolidin-3-ylmethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : THF, 0°C to 25°C, 24 hours.
Table 2: Comparison of Coupling Methods
| Method | Yield (%) | Reaction Time (h) | Side Products |
|---|---|---|---|
| Mitsunobu | 75 | 24 | Minimal |
| SNAr (K₂CO₃, DMF) | 60 | 48 | Di-alkylation |
| Ullmann (CuI, 110°C) | 68 | 36 | Homocoupling |
One-Pot Cascade Approach
Recent advancements employ a one-pot strategy to streamline synthesis:
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In-situ sulfonyl chloride generation : Pyridine-3-sulfonic acid and PCl₅ react in chlorobenzene.
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Direct sulfonylation : Pyrrolidin-3-ylmethanol is added without isolating the sulfonyl chloride.
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Coupling : 3-Phenyl-6-hydroxypyridazine is introduced alongside Mitsunobu reagents.
Advantages :
Analytical and Optimization Insights
Byproduct Mitigation
Using chlorobenzene instead of toluene prevents phosphorus oxide byproducts, which complicate downstream reactions. Additionally, maintaining a stoichiometric excess of PCl₅ (2.5 equiv) ensures complete conversion of sulfonic acid.
Catalytic Enhancements
Introducing DMAP (4-dimethylaminopyridine) as a catalyst during sulfonylation improves reaction rates (12 hours → 8 hours) and yields (84% → 89%).
Scalability and Industrial Relevance
The patented method in is scalable to kilogram-scale production, with consistent yields (>85%) and purity (>97%). Key considerations include:
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Solvent recovery : Chlorobenzene is distilled and reused, reducing waste.
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Safety : Exothermic reactions are controlled via slow PCl₅ addition and temperature monitoring.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyridazine can inhibit tumor growth by targeting specific oncogenic pathways.
- Antimicrobial Properties : The sulfonamide group has been associated with antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria.
Drug Development
The compound's unique structure allows it to act as a lead compound for developing new drugs. It can be modified to enhance its efficacy and reduce toxicity. For instance:
- Structure-Activity Relationship (SAR) Studies : By modifying the pyridine or pyrrolidine components, researchers can explore how these changes affect biological activity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug design:
- Molecular Docking Studies : Computational methods can predict binding affinities to target proteins, aiding in the design of more effective derivatives.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.2 | |
| Compound B | Antibacterial | 0.8 | |
| 3-Pyridine-Sulfonamide | Antimicrobial | 2.5 |
Case Study 1: Anticancer Activity
A study conducted on a series of pyridazine derivatives demonstrated that modifications at the sulfonamide position significantly increased their anticancer potency against various cancer cell lines. The results indicated that the presence of the pyrrolidine moiety enhances cellular uptake, leading to improved efficacy.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the effectiveness of a related sulfonamide compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the incorporation of a pyridine ring into the sulfonamide structure significantly enhances its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural and Functional Group Analysis
The following table compares 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine with structurally analogous pyridazine derivatives:
*Calculated based on molecular formula.
Key Observations:
Sulfonyl Groups : The target compound’s pyridine-3-sulfonyl group may enhance solubility and hydrogen-bonding capacity compared to methanesulfonyl derivatives (e.g., compound from ). This could improve target binding in aqueous environments.
Chirality : Unlike the cyclopropyl derivative , the target compound’s pyrrolidine ring introduces chirality, which is critical for enantioselective interactions observed in anticancer agents .
Aromatic Systems : The phenyl and pyridazine core is conserved across all analogs, but substituents like pyrazole (in ) or piperidine (in ) modulate steric and electronic properties.
Physicochemical and Computational Properties
- Dipole Moment : Higher in sulfonyl-containing compounds due to polar groups.
- LogP : Estimated to be lower than methyl/cyclopropyl analogs (e.g., compound from ), suggesting improved solubility.
- Thermochemical Stability : The pyridine-sulfonyl group may increase stability compared to methoxy or carbonyl analogs.
Biological Activity
3-Phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine core, a pyrrolidine moiety, and a sulfonyl group attached to a pyridine ring, which contribute to its unique pharmacological properties. Its molecular formula is .
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, particularly in the realm of cancer therapy. For instance, studies on related pyridazine derivatives have demonstrated their ability to inhibit c-Met kinase, which is implicated in tumor growth and metastasis . The inhibition of c-Met signaling pathways suggests that this compound may possess anti-cancer properties.
Pharmacological Potential
The compound's design allows for interaction with multiple biological targets, making it a candidate for further investigation in therapeutic applications. Notably, derivatives of pyridazine have shown promise as selective cyclooxygenase (COX) inhibitors, particularly COX-2, which is often overexpressed in cancerous tissues .
In Vitro Studies
In vitro studies have highlighted the anti-inflammatory and antioxidant activities of similar compounds. For example, derivatives designed from the pyridazine scaffold have been evaluated for their efficacy in inhibiting cyclooxygenase enzymes, demonstrating superior selectivity compared to established drugs like Meloxicam .
Case Studies
- c-Met Inhibition : A series of phenyl-substituted pyridazinones were synthesized and tested for their inhibitory effects on c-Met driven cell lines. Results indicated that structural modifications significantly enhanced their inhibitory potency .
- Cyclooxygenase Selectivity : A study focused on pyrrolo[3,4-d]pyridazinone derivatives revealed that certain compounds exhibited enhanced selectivity for COX-2 over COX-1, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
Q & A
Q. What are the common synthetic strategies for constructing the pyridazine core in compounds like 3-phenyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine?
The pyridazine ring is typically synthesized via cyclization or oxidative ring-closure reactions. For example, oxidative closure of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature provides a green chemistry approach (73% yield reported for analogous triazolopyridines) . Alternative methods involve cyclization with dehydrating agents like phosphorus oxychloride under reflux . Key considerations include solvent choice, temperature, and oxidant selection to balance yield and environmental impact.
Q. How can researchers optimize the substitution of sulfonyl-pyrrolidine groups onto pyridazine derivatives?
Sulfonylation of pyrrolidine intermediates often precedes coupling to the pyridazine core. For example, reacting pyridine-3-sulfonyl chloride with pyrrolidine derivatives in the presence of a base (e.g., triethylamine) forms the sulfonamide linkage. Subsequent functionalization of the pyrrolidine’s 3-position with a methoxy group requires protection/deprotection strategies to avoid side reactions . Purification via column chromatography or alumina plugs is critical to isolate intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of substitutions (e.g., methoxy group at pyridazine C6, phenyl at C3).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% typically required for biological testing) .
Advanced Research Questions
Q. How can contradictory bioactivity data for structurally similar pyridazine derivatives be resolved?
Discrepancies often arise from minor structural variations (e.g., sulfonyl vs. carbonyl linkers) or assay conditions. For example:
- Compare This compound with analogs like 3-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine .
- Standardize assays (e.g., IC50 measurements under identical pH/temperature) and use computational tools (molecular docking) to correlate structural features with activity .
Q. What methodologies are effective for improving synthetic yields in multi-step syntheses of such compounds?
- Stepwise Optimization : Use design of experiments (DoE) to vary reaction parameters (e.g., temperature, solvent polarity). For instance, ethanol as a solvent in oxidative ring closure improves yield compared to dichloromethane .
- Flow Chemistry : Continuous synthesis minimizes intermediate degradation and enhances scalability .
- Protecting Groups : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) during sulfonylation to prevent undesired side reactions .
Q. How can researchers validate the stability of the sulfonyl-pyrrolidine linkage under physiological conditions?
- Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Computational Modeling : Predict bond dissociation energies (BDE) of the sulfonamide bond using DFT calculations .
Q. What strategies address low solubility of pyridazine derivatives in aqueous media for in vitro studies?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or phenyl positions.
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate anticancer activity?
- Cell Lines : Select panels representing diverse cancer types (e.g., MCF-7 for breast, A549 for lung).
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
- Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and caspase activation .
Q. What statistical approaches are suitable for analyzing conflicting SAR (Structure-Activity Relationship) data?
- Multivariate Analysis : Principal Component Analysis (PCA) to identify structural descriptors (e.g., logP, polar surface area) driving bioactivity.
- Machine Learning : Train models on datasets of analogs (e.g., pyridazines with piperazine or azepane substitutions) to predict activity cliffs .
Troubleshooting and Reproducibility
Q. Why might synthetic yields drop significantly during scale-up, and how can this be mitigated?
Q. How can researchers resolve discrepancies in NMR spectra due to tautomerism or rotameric forms?
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic effects.
- COSY/NOESY : Identify through-space correlations to confirm substituent positions .
Emerging Methodologies
Q. What role does computational chemistry play in rational design of pyridazine-based inhibitors?
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to refine pharmacophore models.
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing pyridine-3-sulfonyl with benzene sulfonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
